molecular formula C13H9BrINO B11552277 3-bromo-N-(4-iodophenyl)benzamide

3-bromo-N-(4-iodophenyl)benzamide

Cat. No.: B11552277
M. Wt: 402.02 g/mol
InChI Key: RBFZQBSXMRWUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position and an iodine atom at the fourth position of the phenyl ring attached to the nitrogen atom of the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-iodophenyl)benzamide typically involves the following steps:

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated and iodinated phenyl compound with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Bromine (Br2) or iodine (I2) in the presence of catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted benzamides depending on the substituents introduced.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

3-bromo-N-(4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(4-iodophenyl)benzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential applications compared to other similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it suitable for specific reactions and applications.

Properties

Molecular Formula

C13H9BrINO

Molecular Weight

402.02 g/mol

IUPAC Name

3-bromo-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9BrINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)

InChI Key

RBFZQBSXMRWUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.